
Manganese--nickel (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–nickel (1/3) is a compound that consists of manganese and nickel in a 1:3 ratio. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. It is commonly used in the development of advanced materials, particularly in the field of battery technology, where it serves as a crucial component in lithium-ion batteries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of manganese–nickel (1/3) can be achieved through several methods. One common approach is the co-precipitation method, where manganese and nickel salts are dissolved in a solution, and a precipitating agent is added to form the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of a homogeneous and pure product .
Another method involves the carbonate precipitation technique, where manganese and nickel carbonates are precipitated from a solution containing their respective salts and a carbonate source. This method is advantageous as it maintains the oxidation state of the cations and results in a phase-pure precursor .
Industrial Production Methods: On an industrial scale, the production of manganese–nickel (1/3) often involves large-scale processes such as spray roasting. This method is adapted for the production of complex mixed oxide systems and involves the thermal decomposition of metal chlorides followed by lithiation to obtain the desired layered structure .
化学反应分析
Types of Reactions: Manganese–nickel (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in battery technology, where the compound’s ability to undergo redox reactions is crucial for energy storage and release.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–nickel (1/3) include lithium salts, which facilitate the intercalation and de-intercalation of lithium ions during battery operation. The reactions typically occur under controlled conditions, such as specific voltage ranges and temperatures, to ensure optimal performance .
Major Products Formed: The major products formed from the reactions of manganese–nickel (1/3) include various lithium intercalated compounds, which are essential for the functioning of lithium-ion batteries. These products exhibit high capacity and stability, making them ideal for energy storage applications .
科学研究应用
Manganese–nickel (1/3) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries, where its high capacity and stability make it a valuable component . In biology and medicine, manganese compounds are studied for their potential use as imaging agents and in drug delivery systems .
In industry, manganese–nickel (1/3) is used in the production of advanced materials, such as high-performance alloys and catalysts. Its unique properties, such as thermal stability and high energy density, make it suitable for various industrial applications .
作用机制
The mechanism of action of manganese–nickel (1/3) in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its layered structure. During charging, lithium ions are extracted from the compound and move to the anode, while during discharging, they return to the cathode, releasing energy in the process .
The molecular targets and pathways involved in this process include the transition metal cations (manganese and nickel) and the oxygen anions, which facilitate the redox reactions necessary for energy storage and release .
相似化合物的比较
Manganese–nickel (1/3) can be compared with other similar compounds, such as lithium cobalt oxide and lithium iron phosphate. While lithium cobalt oxide offers high energy density, it is expensive and poses environmental concerns. Lithium iron phosphate, on the other hand, is more stable and environmentally friendly but has lower energy density .
Manganese–nickel (1/3) strikes a balance between these compounds, offering high capacity, stability, and cost-effectiveness. Similar compounds include lithium nickel cobalt manganese oxide and lithium nickel manganese cobalt oxide, which also serve as cathode materials in lithium-ion batteries .
属性
CAS 编号 |
12057-83-9 |
|---|---|
分子式 |
MnNi3 |
分子量 |
231.018 g/mol |
IUPAC 名称 |
manganese;nickel |
InChI |
InChI=1S/Mn.3Ni |
InChI 键 |
ZHPLHWFEPZUEMX-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Ni].[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


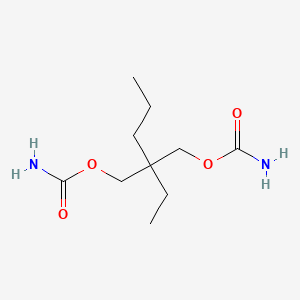

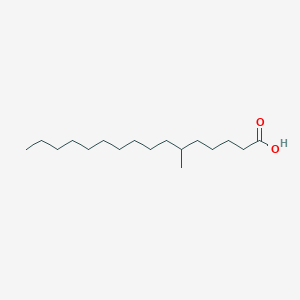
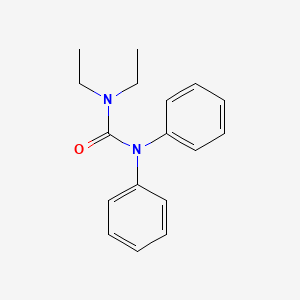
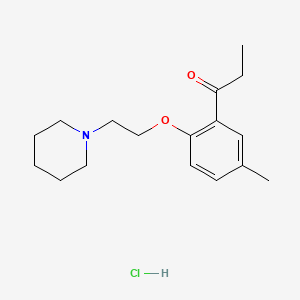
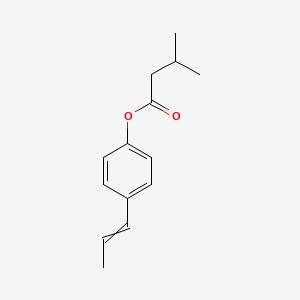
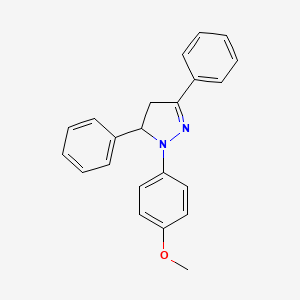
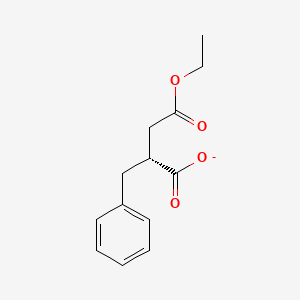
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)



![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
